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Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

Cat. No.: B7798488

[2.2]Paracyclophane (PCP) represents a fascinating class of strained aromatic compounds,
first discovered in 1949.[1] Its structure, featuring two benzene rings held in close, parallel
proximity by ethylene bridges, results in significant molecular strain and transannular electronic
interactions.[2][3] This "bent and battered" ring system is not merely a curiosity; its rigid three-
dimensional architecture and the resulting planar chirality upon substitution have made it a
valuable scaffold in diverse scientific fields.[1][2][4]

This guide focuses on a key derivative: 4,16-Dibromo[2.2]paracyclophane. The introduction
of bromine atoms at the pseudo-para positions serves as a critical synthetic handle,
transforming the parent hydrocarbon into a versatile building block for more complex molecular
architectures.[5] The bromine substituents significantly influence the compound's reactivity,
enabling a wide array of subsequent chemical modifications through reactions like cross-
coupling, lithiation, and cyanation.[5][6] This versatility makes 4,16-
dibromo[2.2]paracyclophane a compound of high interest for researchers in materials
science, asymmetric catalysis, and medicinal chemistry.[4][7]

Physicochemical and Structural Properties

4,16-Dibromo[2.2]paracyclophane is a polycyclic aromatic compound characterized by its
unique bridged structure.[5] Due to its rigid and hydrophobic nature, it typically presents as a
white to light yellow crystalline powder with low solubility in polar solvents.[5] The defining
feature of the [2.2]paracyclophane system is the proximity of the two aromatic decks, leading to
strong transannular Tt-1t interactions, a feature that is maintained in its derivatives.
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Property Value Source
CAS Number 96392-77-7 [5]18]1[9]
Molecular Formula C16H14Br2 [518]
Molecular Weight 366.09 g/mol [51[8][10]
Appearance White to light yellow powder [5]

511-

Dibromotricyclo[8.2.2.24,7]hexa
Synonym [5]

deca-1(12),4,6,10,13,15-

hexaene

Core Synthesis: Electrophilic Bromination

The primary route to 4,16-Dibromo[2.2]paracyclophane is the direct electrophilic
halogenation of the parent [2.2]paracyclophane. The electron-rich nature of the strained
benzene rings makes them susceptible to electrophilic attack.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as iron powder, is
critical to polarize the bromine molecule, generating a potent electrophile (Br*) necessary for
substitution. The reaction is typically conducted in an inert solvent like carbon tetrachloride at
moderately elevated temperatures to achieve a reasonable reaction rate without promoting
excessive side reactions or degradation of the strained cyclophane structure.[6] The
stoichiometry is controlled to favor disubstitution.
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Caption: Synthesis of 4,16-Dibromo[2.2]paracyclophane via direct bromination.

Detailed Experimental Protocol: Synthesis of 4,16-
Dibromo|[2.2]paracyclophane[6]

Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a reflux condenser, add [2.2]paracyclophane (5.0 g), iron powder (0.1 g), and carbon
tetrachloride (400 mL).

Reaction: Warm the stirred suspension to 40-50°C. Add a solution of bromine (10.0 g) in
carbon tetrachloride dropwise over 30 minutes.

Monitoring: Maintain the temperature and stir for an additional 2-3 hours. The reaction
progress can be monitored by thin-layer chromatography (TLC) to observe the consumption
of the starting material and the formation of mono- and di-brominated products.

Workup: After cooling to room temperature, quench the reaction by carefully adding an
agueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer,
wash with water and brine, and dry over anhydrous magnesium sulfate.
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 Purification: Remove the solvent under reduced pressure. The resulting crude solid contains
a mixture of brominated products. The desired 4,16-dibromo isomer is purified by repeated
recrystallization from hot ethanol.

Trustworthiness Note: This protocol is self-validating through TLC monitoring, which allows the
researcher to control the extent of bromination and optimize the yield of the desired dibromo
product while minimizing the formation of higher-order halogenated impurities.

Key Reactivity and Synthetic Utility

The true value of 4,16-Dibromo[2.2]paracyclophane lies in the reactivity of its carbon-
bromine bonds, which act as gateways to a vast landscape of other functionalized derivatives.
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Caption: Key reaction pathways of 4,16-Dibromo[2.2]paracyclophane.

Isomerization to 4,12-Dibromo[2.2]paracyclophane

A significant reaction is the isomerization of the 4,16-(pseudo-para) isomer to the 4,12-
(pseudo-ortho) isomer. This transformation can be achieved efficiently using microwave
irradiation in a high-boiling solvent like DMF.[7] This process is believed to proceed through the
homolytic cleavage of an ethylene bridge, followed by rotation of the resulting diradical
intermediate and subsequent ring closure.[7] The ability to access different isomers is crucial
as the substitution pattern dictates the geometry and properties of resulting ligands and
materials.

Lithiation and Electrophilic Quench
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Treatment with organolithium reagents, such as butyllithium (BuLli), at elevated temperatures
can generate the corresponding mono- and di-lithio[2.2]paracyclophanes. These powerful
nucleophilic intermediates can then react with a wide range of electrophiles (e.g., COz,
aldehydes, alkyl halides) to install new functional groups with high yields, providing access to
carboxylic acids, alcohols, and other substituted derivatives.[6]

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions,
such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][11] This is arguably the
most powerful application, as it allows for the construction of complex, Tt-conjugated systems
by linking the paracyclophane core to other aromatic, alkynyl, or amino groups.[1] These
reactions are fundamental to the design of advanced materials with tailored electronic and
optical properties.[3]

Cyanation Reactions

High-temperature cyanation using cuprous cyanide can replace the bromine atoms with cyano
groups. Interestingly, this reaction can be accompanied by thermal isomerization, leading to a
mixture of dicyano isomers, including 4,16- and 8,16-dicyano[2.2]paracyclophanes.[6] This
highlights the dynamic nature of the cyclophane scaffold under harsh reaction conditions.

Applications in Research and Development

The unique structural and reactive properties of 4,16-Dibromo[2.2]paracyclophane and its
derivatives make them highly valuable in several advanced fields.

Materials Science

The rigid, pre-organized structure of the [2.2]paracyclophane core is an ideal building block for
functional materials.[1]

e Conjugated Polymers: Using 4,16-dibromo[2.2]paracyclophane as a monomer in cross-
coupling polymerizations leads to 1t-stacked polymers with unique chiroptical and
optoelectronic properties.[1][4] These materials are investigated for applications in organic
electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
(OPVs).
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o Metal-Organic Frameworks (MOFs): Derivatives of 4,16-dibromo[2.2]paracyclophane,
such as the corresponding dicarboxylic acids, can be used as organic linkers to construct
MOFs. These materials possess high surface areas and defined pore structures, making
them promising for gas storage, separation, and catalysis.[12]

Asymmetric Synthesis

When substituents are introduced onto the [2.2]paracyclophane scaffold, the molecule
becomes planar chiral. This property is exploited in asymmetric catalysis. While the 4,12-
isomer is more famously used to create the PHANEPHOS ligand, the principle extends to
derivatives from the 4,16-isomer.[11] These chiral scaffolds can be elaborated into ligands for
transition metals, which then catalyze enantioselective reactions, a cornerstone of modern
pharmaceutical and fine chemical synthesis.[4]

Drug Development and Supramolecular Chemistry

While not a drug itself, the rigid 3D structure of the paracyclophane core makes it an attractive
scaffold for designing molecules that can engage with biological targets like proteins and
enzymes. The ability to precisely position functional groups in three-dimensional space using
the 4,16-dibromo intermediate allows for the rational design of potent and selective inhibitors or
molecular probes. Its unique geometry is also of interest in studies related to molecular
recognition and self-assembly.[5]

Conclusion and Future Outlook

4,16-Dibromo[2.2]paracyclophane is more than just a substituted aromatic compound; it is a
master key that unlocks a vast and expanding area of [2.2]paracyclophane chemistry. Its
straightforward synthesis and the versatile reactivity of its bromine atoms provide a reliable
entry point for the construction of sophisticated, functional molecules. Future research will likely
focus on leveraging this building block to create next-generation materials with enhanced
electronic and chiroptical properties, novel chiral catalysts with unprecedented selectivity, and
complex host-guest systems for applications in sensing and molecular machinery. The
continued exploration of this "bent and battered" molecule promises to yield further innovations
across the scientific landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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